molecular formula C13H9N B189435 Phenanthridine CAS No. 229-87-8

Phenanthridine

Cat. No.: B189435
CAS No.: 229-87-8
M. Wt: 179.22 g/mol
InChI Key: RDOWQLZANAYVLL-UHFFFAOYSA-N
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Description

Phenanthridine appears as crystalline needles. Mutagenic.
This compound is an azaarene that is the 9-aza derivative of phenanthrene. The parent of the class of phenanthridines. It is a mancude organic heterotricyclic parent, a polycyclic heteroarene, a member of phenanthridines and an azaarene.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Phenanthridine is known to interact with DNA through a process called intercalation . This interaction involves the insertion of this compound molecules between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA and influence biochemical reactions .

Cellular Effects

This compound and its derivatives have shown significant cellular activity. For instance, a derivative called phenanthriplatin has been found to exhibit greater cellular uptake than cisplatin and pyriplatin due to the hydrophobicity of the this compound ligand . Another derivative, HCK20, has shown significant antibacterial activity against various Streptococcus species .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with DNA. By intercalating between the base pairs of the DNA helix, this compound can disrupt the normal structure and functioning of the DNA . This can lead to changes in gene expression and potentially inhibit the activity of certain enzymes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the synthesis of phenanthridines via an I2-mediated sp3 C–H amination process has been reported, which provides a straightforward and efficient access to this compound derivatives .

Metabolic Pathways

This compound is involved in certain metabolic pathways. For instance, a study has suggested that this compound is directly oxidized to phenanthridinone by rat liver aldehyde oxidase without passing through a this compound N-oxide intermediate .

Subcellular Localization

This compound is likely to be localized in the nucleus of cells due to its ability to intercalate with DNA . This localization can affect its activity or function, potentially leading to changes in gene expression and enzyme activity .

Properties

IUPAC Name

phenanthridine
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InChI

InChI=1S/C13H9N/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13/h1-9H
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InChI Key

RDOWQLZANAYVLL-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=NC3=CC=CC=C23
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Molecular Formula

C13H9N
Record name PHENANTHRIDINE
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DSSTOX Substance ID

DTXSID3074288
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Molecular Weight

179.22 g/mol
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Physical Description

Phenanthridine appears as crystalline needles. Mutagenic., Solid; [CAMEO] Light brown crystalline solid; [Sigma-Aldrich MSDS]
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Boiling Point

660 °F at 760 mmHg (NTP, 1992)
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Solubility

7.7 [ug/mL] (The mean of the results at pH 7.4)
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Vapor Pressure

0.0000208 [mmHg]
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CAS No.

229-87-8, 260-36-6
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Melting Point

223 to 225 °F (NTP, 1992)
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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